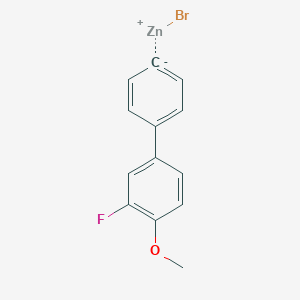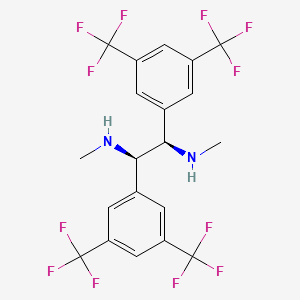
magnesium;1-methoxy-2-phenylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-methoxy-2-phenylbenzene;bromide, also known as 2-methoxyphenylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and used to form carbon-carbon bonds. This compound is particularly valuable in the formation of various organic molecules due to its ability to act as a nucleophile in reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-methoxyphenylmagnesium bromide typically involves the reaction of magnesium turnings with 2-bromomethoxybenzene in an anhydrous ether solvent. The reaction is initiated by the addition of iodine crystals to activate the magnesium. The mixture is then heated to reflux, and the bromide compound is added dropwise to ensure a controlled reaction. The general reaction is as follows:
Mg+C6H4(OCH3)Br→C6H4(OCH3)MgBr
Industrial Production Methods
In an industrial setting, the production of 2-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and addition controls to ensure the safety and efficiency of the reaction. The product is typically purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions with 2-methoxyphenylmagnesium bromide include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
Applications De Recherche Scientifique
2-methoxyphenylmagnesium bromide is widely used in scientific research for:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates.
Material Science: Preparation of polymers and other advanced materials.
Biological Studies: Investigating the reactivity and interaction of organic molecules in biological systems.
Mécanisme D'action
The mechanism by which 2-methoxyphenylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the methoxy group.
2-Methoxyphenylmagnesium Chloride: Similar but uses chloride instead of bromide.
Methylmagnesium Bromide: Contains a methyl group instead of a phenyl group.
Uniqueness
2-methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. The methoxy group can also participate in additional interactions, such as hydrogen bonding, which can further stabilize reaction intermediates.
Propriétés
Formule moléculaire |
C13H11BrMgO |
|---|---|
Poids moléculaire |
287.43 g/mol |
Nom IUPAC |
magnesium;1-methoxy-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JSYIHQULMSEQNU-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


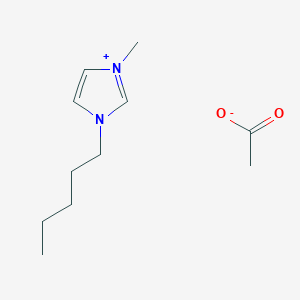
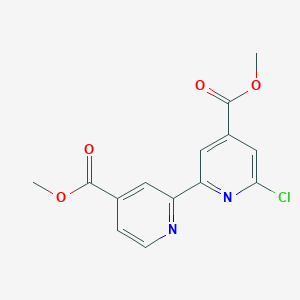
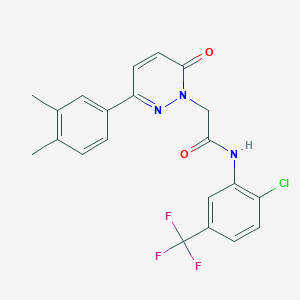
![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)
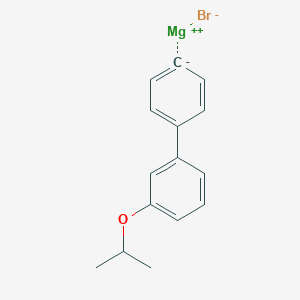
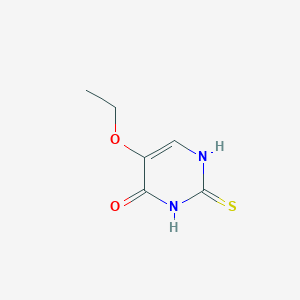
![tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)
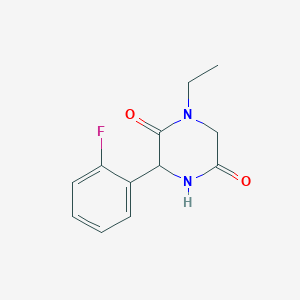
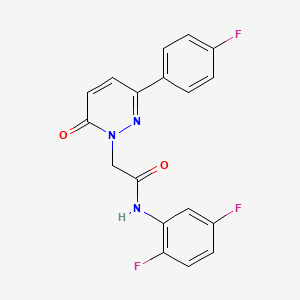
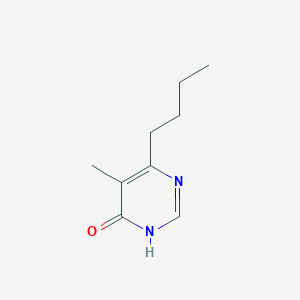
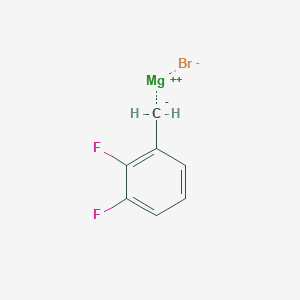
![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)
